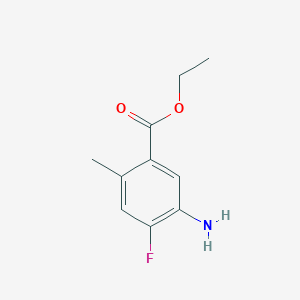![molecular formula C15H25ClN2O2 B1381429 tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride CAS No. 1803587-79-2](/img/structure/B1381429.png)
tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride: is a chemical compound with the molecular formula C15H24N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mecanismo De Acción
Target of Action
It is known that this compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .
Mode of Action
Given its role as an intermediate in the synthesis of ceftolozane , it can be inferred that it may interact with its targets through a series of chemical reactions including amination, reduction, esterification, trityl protection, and condensation .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane , it is likely involved in the pathway leading to the inhibition of bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of ceftolozane , its action likely contributes to the antibacterial activity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride typically involves the following steps:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with an amine in the presence of a base such as triethylamine.
Alkylation: The intermediate is then alkylated with 2-phenylethylamine under controlled conditions to form the desired product.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Products typically include oxidized derivatives such as alcohols or ketones.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other sites in the molecule.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of potential therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability are advantageous in manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
- tert-Butyl N-(2-phenylethyl)carbamate hydrochloride
- tert-Butyl N-(2-hydroxyethyl)carbamate hydrochloride
Uniqueness
tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride is unique due to its specific combination of a tert-butyl carbamate group and a phenylethylamine moiety. This structure imparts distinct reactivity and stability, making it particularly useful in synthetic and pharmaceutical applications. Its ability to act as a protecting group and its compatibility with various reaction conditions set it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique features
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-phenylethylamino)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13;/h4-8,16H,9-12H2,1-3H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWITUASBZWHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
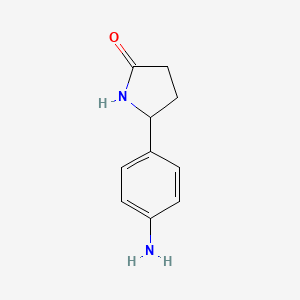


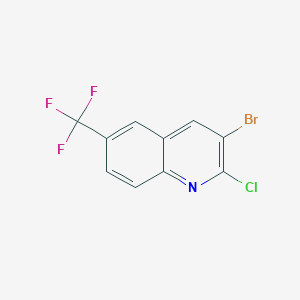
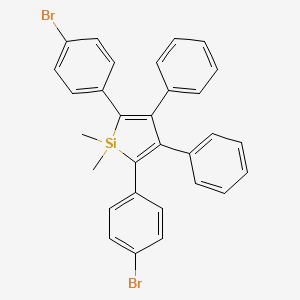

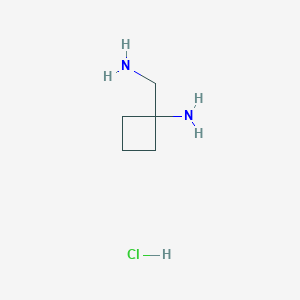
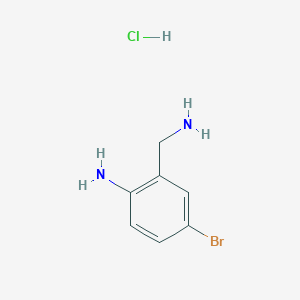
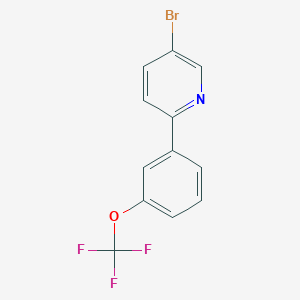

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)


